6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Overview
Description
“6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula C8H5F3N2S . It is related to the compound “6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine”, which has the molecular formula C8H5F3N2S2 .
Synthesis Analysis
While specific synthesis methods for “6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” were not found, related compounds such as benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones have been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Scientific Research Applications
Necroptosis Inhibitors
- Application Summary : Compounds similar to “6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one”, such as “N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)” have been used as necroptosis inhibitors .
- Results or Outcomes : These compounds have shown efficacy in inhibiting necroptosis, a type of programmed cell death .
Quorum Sensing Inhibitors
- Application Summary : Compounds bearing a benzo[d]thiazole structure have been used as quorum sensing inhibitors .
- Methods of Application : These compounds are synthesized and then tested for their ability to inhibit quorum sensing, a system of stimulus and response correlated to population density among bacteria .
- Results or Outcomes : The compounds were found to inhibit quorum sensing, which can be a strategy to prevent bacterial infection .
Antioxidants
- Application Summary : Compounds with similar structures have been used as antioxidants .
- Methods of Application : These compounds are typically tested in vitro for their antioxidant properties .
- Results or Outcomes : The compounds have shown efficacy in neutralizing free radicals, which can prevent oxidative stress .
Synthesis of Benzo[d]thiazol-2(3H)-ones
- Application Summary : Benzo[d]thiazol-2(3H)-ones can be synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
- Methods of Application : This protocol can obviate the prefunctionalization of the starting materials .
- Results or Outcomes : This method provides a facile access to benzo[d]thiazol-2(3H)-ones .
Antioxidants
- Application Summary : Compounds with similar structures have been used as antioxidants .
- Methods of Application : These compounds are typically tested in vitro for their antioxidant properties .
- Results or Outcomes : The compounds have shown efficacy in neutralizing free radicals, which can prevent oxidative stress .
Synthesis of Benzo[d]thiazol-2(3H)-ones
- Application Summary : Benzo[d]thiazol-2(3H)-ones can be synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
- Methods of Application : This protocol can obviate the prefunctionalization of the starting materials .
- Results or Outcomes : This method provides a facile access to benzo[d]thiazol-2(3H)-ones .
properties
IUPAC Name |
6-(trifluoromethyl)-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZZFJQCDUJFJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646596 | |
Record name | 6-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one | |
CAS RN |
898748-27-1 | |
Record name | 6-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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